An In-depth Technical Guide to 2-Chlorobenzyl Alcohol: Chemical and Physical Properties
An In-depth Technical Guide to 2-Chlorobenzyl Alcohol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl alcohol, with the CAS number 17849-38-6, is an important chemical intermediate in the synthesis of a variety of organic compounds.[1][2] Its utility spans the pharmaceutical, agrochemical, and fragrance industries.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chlorobenzyl alcohol, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and metabolic fate.
Chemical and Physical Properties
2-Chlorobenzyl alcohol is a white to off-white crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO | [1][3][4][5] |
| Molecular Weight | 142.58 g/mol | [3][4][5] |
| Appearance | White to tan powder or crystalline powder | [1] |
| Melting Point | 68-72 °C | [1] |
| Boiling Point | 227 °C | [1][5] |
| Density (estimate) | 1.1104 g/cm³ | [4] |
| Vapor Pressure (estimate) | 0.038 mmHg at 25 °C | [6] |
| pKa (predicted) | 13.99 ± 0.10 | [4] |
| Solubility | Soluble in chloroform (B151607) (25 mg/mL, clear, colorless).[5] Estimated water solubility of 8137 mg/L at 25 °C.[6] |
Spectroscopic Data
| Spectrum Type | Key Peaks and Assignments | Source |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ 7.45 (m, 1H, Ar-H), 7.34 (m, 1H, Ar-H), 7.26 (m, 2H, Ar-H), 4.74 (s, 2H, -CH₂-), 2.51 (t, 1H, -OH) | [7] |
| ¹³C NMR (CDCl₃) | δ 138.18, 132.72, 129.35, 128.83, 128.73, 127.03, 62.80 | [8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 142. Key fragments: m/z 107 (M⁺ - Cl), 77 (C₆H₅⁺) | [3][7] |
| Infrared (IR) | Key absorptions indicative of O-H and C-Cl bonds are expected. | [3] |
Experimental Protocols
Synthesis of 2-Chlorobenzyl Alcohol via Cannizzaro Reaction
This protocol describes the synthesis of 2-chlorobenzyl alcohol from 2-chlorobenzaldehyde (B119727) using the Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking alpha-hydrogens.[9][10][11]
Materials:
-
2-Chlorobenzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Acetone
-
Round-bottom flask, condenser, separatory funnel, Büchner funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde in methanol.
-
Add a concentrated aqueous solution of potassium hydroxide to the flask.
-
Reflux the mixture for approximately one hour.[10]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-chlorobenzyl alcohol.[11]
Purification by Recrystallization
Materials:
-
Crude 2-chlorobenzyl alcohol
-
Acetone
-
Hexane
-
Erlenmeyer flask, hot plate, ice bath, Büchner funnel
Procedure:
-
Dissolve the crude 2-chlorobenzyl alcohol in a minimal amount of hot acetone.[11]
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[12][13]
-
Wash the crystals with a small amount of cold hexane and allow them to air dry.
Oxidation of 2-Chlorobenzyl Alcohol to 2-Chlorobenzaldehyde
This protocol outlines the oxidation of 2-chlorobenzyl alcohol to the corresponding aldehyde.
Materials:
-
2-Chlorobenzyl alcohol
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve 2-chlorobenzyl alcohol in dichloromethane in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-chlorobenzaldehyde. Further purification can be achieved by column chromatography.
Signaling Pathways and Logical Relationships
Metabolic Pathway of 2-Chlorobenzyl Alcohol
In vivo, 2-chlorobenzyl alcohol undergoes metabolic transformation, primarily through oxidation and conjugation, to facilitate its excretion. The major urinary metabolites in rats have been identified as 2-chlorobenzoic acid, 2-chlorohippuric acid (the glycine (B1666218) conjugate of 2-chlorobenzoic acid), 2-chlorobenzyl cysteine, and 2-chlorobenzyl glucuronic acid.[2][3][5]
Caption: Metabolic pathway of 2-chlorobenzyl alcohol in rats.
Cannizzaro Reaction Workflow
The synthesis of 2-chlorobenzyl alcohol from 2-chlorobenzaldehyde via the Cannizzaro reaction involves a disproportionation where one molecule of the aldehyde is reduced to the alcohol and another is oxidized to the carboxylic acid. The workflow for this reaction and subsequent product separation is outlined below.
Caption: Experimental workflow for the synthesis and purification of 2-chlorobenzyl alcohol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chlorobenzyl alcohol | 17849-38-6 [chemicalbook.com]
- 3. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. 邻氯苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-chlorobenzyl alcohol, 17849-38-6 [thegoodscentscompany.com]
- 7. 2-Chlorobenzyl alcohol(17849-38-6) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. The image shows a chemical reaction with 2-chlorobenzaldehyde reacting wi.. [askfilo.com]
- 10. books.rsc.org [books.rsc.org]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
